molecular formula C23H21N3O3S B11181982 2-[4-(2-Furylcarbonyl)piperazinyl]-1-phenothiazin-10-ylethan-1-one

2-[4-(2-Furylcarbonyl)piperazinyl]-1-phenothiazin-10-ylethan-1-one

Cat. No.: B11181982
M. Wt: 419.5 g/mol
InChI Key: HQRNETWDCOMJEV-UHFFFAOYSA-N
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Description

2-[4-(2-Furylcarbonyl)piperazinyl]-1-phenothiazin-10-ylethan-1-one is a complex organic compound that features a phenothiazine core, a piperazine ring, and a furan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Furylcarbonyl)piperazinyl]-1-phenothiazin-10-ylethan-1-one typically involves multi-step organic reactions. One common method includes the reaction of phenothiazine with ethyl chloroacetate to form an intermediate, which is then reacted with piperazine and 2-furylcarbonyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Furylcarbonyl)piperazinyl]-1-phenothiazin-10-ylethan-1-one can undergo various chemical reactions, including:

    Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the furan moiety can be reduced to an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

2-[4-(2-Furylcarbonyl)piperazinyl]-1-phenothiazin-10-ylethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential antipsychotic and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-[4-(2-Furylcarbonyl)piperazinyl]-1-phenothiazin-10-ylethan-1-one involves its interaction with specific molecular targets. The phenothiazine core can intercalate with DNA, affecting gene expression and cellular functions. The piperazine ring can interact with neurotransmitter receptors, potentially modulating neurological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2-Furylcarbonyl)piperazinyl]-1-phenothiazin-10-ylethan-1-one is unique due to its combination of a phenothiazine core with a furan moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C23H21N3O3S

Molecular Weight

419.5 g/mol

IUPAC Name

2-[4-(furan-2-carbonyl)piperazin-1-yl]-1-phenothiazin-10-ylethanone

InChI

InChI=1S/C23H21N3O3S/c27-22(16-24-11-13-25(14-12-24)23(28)19-8-5-15-29-19)26-17-6-1-3-9-20(17)30-21-10-4-2-7-18(21)26/h1-10,15H,11-14,16H2

InChI Key

HQRNETWDCOMJEV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)C(=O)C5=CC=CO5

Origin of Product

United States

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